Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate
Description
Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate is a heterocyclic compound featuring a fused imidazo-thiazole core with an acetic acid side chain at the 6-position, a hydrochloride salt, and a hydrate form. The compound is synthesized via functionalization of the imidazo[2,1-b][1,3]thiazole scaffold, often through nucleophilic substitution or condensation reactions, followed by salt formation and hydration .
Properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S.ClH.H2O/c10-6(11)3-5-4-9-1-2-12-7(9)8-5;;/h1-2,4H,3H2,(H,10,11);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQSDJDVEBQIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CC(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate typically involves the reaction of aminothiazole with α-halocarbonyl compounds. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by dehydration using a system of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using a three-reactor multistage system with continuous flow, which allows for the efficient production of the compound without the need for isolation of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted imidazo[2,1-b][1,3]thiazoles .
Scientific Research Applications
Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related imidazo-thiazole derivatives, focusing on functional group variations and their impact on properties:
Physicochemical Properties
- Solubility: The hydrochloride hydrate form enhances aqueous solubility compared to non-ionic analogues (e.g., ethyl ester or free carboxylic acid) .
- Stability : The hydrate component may reduce thermal stability relative to anhydrous salts (e.g., 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, CAS 23576-84-3) .
- Acidity/Basicity : The acetic acid side chain (pKa ~4.5) is less acidic than the carboxylic acid analogue (pKa ~2.5) but more acidic than amine derivatives (pKa ~9.2) .
Commercial Availability
- The target compound is less commonly catalogued than simpler analogues (e.g., imidazo[2,1-b]thiazole-6-carboxylic acid, available from Kanto Reagents at 97% purity) .
- Custom synthesis is often required, with suppliers like Combi-Blocks offering related intermediates (e.g., imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate, CAS 64951-09-3) .
Biological Activity
Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H9ClN2O3S
- Molecular Weight : 236.68 g/mol
- CAS Number : 57626-36-5
The compound features an imidazo-thiazole moiety, which is known for its diverse pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including imidazo[2,1-b][1,3]thiazole compounds. These compounds have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several thiazole derivatives, including imidazo[2,1-b][1,3]thiazole derivatives. The results indicated varying degrees of activity against cancer cell lines such as Jurkat and A-431:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 9 | 1.61 ± 1.92 | Jurkat |
| 10 | 1.98 ± 1.22 | A-431 |
The presence of electron-donating groups on the phenyl ring was correlated with increased cytotoxicity, emphasizing the importance of structural modifications in enhancing biological activity .
Carbonic Anhydrase Inhibition
Imidazo[2,1-b][1,3]thiazole derivatives have also been investigated for their inhibitory effects on carbonic anhydrase (CA) isoforms. A study synthesized a series of imidazo[2,1-b][1,3]thiazole-sulfonyl piperazine conjugates and assessed their inhibitory potency against various CA isoforms:
| Compound | hCA II K_i (µM) | hCA IX K_i (µM) | hCA XII K_i (µM) |
|---|---|---|---|
| 9ae | 57.7 | >100 | >100 |
| 9bb | 76.4 | >100 | >100 |
| 9ca | 79.9 | >100 | >100 |
The results indicated selective inhibition of hCA II over other isoforms, suggesting potential therapeutic applications in conditions where hCA II plays a significant role .
The mechanism by which imidazo[2,1-b][1,3]thiazole compounds exert their biological effects is multifaceted:
- Cytotoxicity : The interaction with cellular targets leading to apoptosis has been observed in cancer cells.
- Enzyme Inhibition : The selective inhibition of carbonic anhydrase isoforms may contribute to the modulation of physiological processes such as acid-base balance and tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
